molecular formula C15H23NO3 B1666660 Benzoic acid, 5-amino-2-(octyloxy)- CAS No. 13737-93-4

Benzoic acid, 5-amino-2-(octyloxy)-

Cat. No.: B1666660
CAS No.: 13737-93-4
M. Wt: 265.35 g/mol
InChI Key: HPWUSHVGTQVRIV-UHFFFAOYSA-N
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Description

Benzoic acid, 5-amino-2-(octyloxy)- is a bioactive chemical.

Scientific Research Applications

Antibacterial Activity

One of the prominent applications of benzoic acid, 5-amino-2-(octyloxy)- is its role as an antibacterial agent. Research indicates that derivatives of benzoic acid can inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study: Synergistic Effects with Antibiotics

A study synthesized various benzoic acid derivatives, including 5-amino-2-(octyloxy)-, and assessed their antibacterial properties. The findings revealed that certain compounds exhibited synergistic effects when combined with established antibiotics targeting bacterial cell wall biosynthesis. Specifically, the compound demonstrated an effective inhibition of undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), which are crucial for bacterial cell wall formation. The most active compounds showed an ED50 of approximately 0.15 μg/mL, indicating potent antibacterial activity .

Pharmaceutical Applications

Benzoic acid derivatives are widely studied for their potential in drug discovery and development. The structural modifications of benzoic acid can lead to compounds with enhanced pharmacological profiles.

Table 1: Summary of Antibacterial Activity

Compound NameED50 (μg/mL)Mechanism of Action
5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid~0.15Inhibition of UPPS and UPPP
Benzoic acid, 5-amino-2-(octyloxy)-TBDPotential synergistic effects with antibiotics

Material Science

In addition to its biological applications, benzoic acid, 5-amino-2-(octyloxy)- is being explored in material science for its potential use in polymer synthesis and modification. The octyloxy substituent enhances the compound's solubility in organic solvents, making it suitable for various applications in organic synthesis.

Case Study: Polymer Modification

Research has demonstrated that incorporating benzoic acid derivatives into polymer matrices can improve thermal stability and mechanical properties. The octyloxy group allows for better dispersion within polymer systems, leading to enhanced performance characteristics in applications such as coatings and adhesives .

Environmental Applications

Benzoic acids are also studied for their roles in environmental science, particularly in the degradation of pollutants. Their ability to interact with various environmental matrices makes them candidates for remediation strategies.

Case Study: Pollutant Degradation

Studies have shown that certain benzoic acid derivatives can facilitate the breakdown of hazardous organic compounds in contaminated soils and water systems. The presence of functional groups such as amino and alkoxy enhances their reactivity towards pollutants, making them valuable in bioremediation efforts .

Properties

CAS No.

13737-93-4

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

5-amino-2-octoxybenzoic acid

InChI

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(16)11-13(14)15(17)18/h8-9,11H,2-7,10,16H2,1H3,(H,17,18)

InChI Key

HPWUSHVGTQVRIV-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Appearance

Solid powder

Key on ui other cas no.

13737-93-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, 5-amino-2-(octyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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